molecular formula C20H19F2N3O3S2 B2471784 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896675-66-4

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2471784
CAS RN: 896675-66-4
M. Wt: 451.51
InChI Key: YDNRQUBTVMXQOA-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19F2N3O3S2 and its molecular weight is 451.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Research into fluoro substituted sulphonamide benzothiazoles, including thiazole derivatives, highlights their potential as biodynamic agents with promising antimicrobial activities. These compounds, synthesized from fluorobenzenes and benzothiazoles, have been explored for their pharmacological evaluation, particularly their antimicrobial properties (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

  • Similarly, the synthesis of bioactive molecules featuring fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been studied for biological and pharmacological screening, including antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. These efforts highlight the compound's broad-spectrum bioactivity potential (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Material Science Applications

  • The synthesis and properties of thermally stable polyimides bearing pendent fluorene moieties have been explored, demonstrating the compound's relevance in the development of high-performance materials. These polyimides, derived from diamine monomers containing fluorene units, exhibit significant thermal stability and electrical properties, making them suitable for advanced technological applications (Rafiee & Golriz, 2014).

Catalysis and Chemical Synthesis

  • In another study, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was utilized as an efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media. This highlights the potential use of related compounds in facilitating chemical reactions, particularly in green chemistry applications (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi‐Zare, 2015).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S2/c1-12-3-2-8-25(11-12)30(27,28)15-6-4-13(5-7-15)19(26)24-20-23-18-16(22)9-14(21)10-17(18)29-20/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNRQUBTVMXQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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